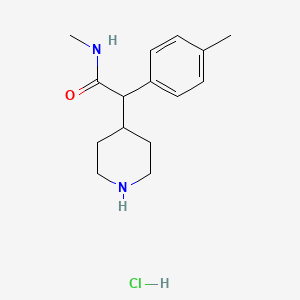

N-methyl-2-(4-methylphenyl)-2-(piperidin-4-yl)acetamidehydrochloride

Description

N-methyl-2-(4-methylphenyl)-2-(piperidin-4-yl)acetamide hydrochloride is a synthetic organic compound featuring an acetamide backbone with dual substituents on the α-carbon: a 4-methylphenyl group and a piperidin-4-yl moiety. The N-methyl group on the acetamide nitrogen and the hydrochloride salt enhance its solubility and stability. This compound is cataloged under EN300-28336058 and is utilized in pharmaceutical research as a building block for drug discovery .

Properties

Molecular Formula |

C15H23ClN2O |

|---|---|

Molecular Weight |

282.81 g/mol |

IUPAC Name |

N-methyl-2-(4-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11-3-5-12(6-4-11)14(15(18)16-2)13-7-9-17-10-8-13;/h3-6,13-14,17H,7-10H2,1-2H3,(H,16,18);1H |

InChI Key |

YTDKPMOSQARDAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CCNCC2)C(=O)NC.Cl |

Origin of Product |

United States |

Biological Activity

N-methyl-2-(4-methylphenyl)-2-(piperidin-4-yl)acetamide hydrochloride is a synthetic compound with potential pharmacological properties. Its molecular formula is C15H23ClN2O, and it features a piperidine ring and a 4-methylphenyl group, which contribute to its unique biological activities. This article delves into its biological activity, highlighting research findings, potential therapeutic applications, and comparative analysis with similar compounds.

Pharmacological Properties

Research indicates that N-methyl-2-(4-methylphenyl)-2-(piperidin-4-yl)acetamide hydrochloride exhibits various biological activities, particularly in the realms of analgesic and anti-inflammatory effects. The compound's structure suggests that it may interact with specific receptors or enzymes in biological systems, influencing physiological processes such as pain perception and mood regulation.

The exact mechanism of action is still under investigation; however, studies suggest that it may modulate neurotransmitter systems. This modulation can lead to alterations in pain pathways and emotional responses, making it a candidate for further therapeutic exploration.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with several other pharmacologically active substances. Below is a comparative table highlighting key features of N-methyl-2-(4-methylphenyl)-2-(piperidin-4-yl)acetamide hydrochloride and related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-methyl-2-(4-methylphenyl)-2-(piperidin-4-yl)acetamide hydrochloride | Piperidine ring, 4-methylphenyl group | Potential analgesic and anti-inflammatory effects |

| 4-Methylpropiophenone | Aromatic ketone | Similar aromatic features but lacks piperidine |

| 4-(2-Methylphenyl)-4-piperidinol | Piperidine ring with methylphenyl | Different functional group positioning |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Pyrrolidine instead of piperidine | Exhibits different biological activity |

This table illustrates how the unique combination of functional groups in N-methyl-2-(4-methylphenyl)-2-(piperidin-4-yl)acetamide hydrochloride contributes to its distinct biological properties compared to other compounds.

Case Studies and Experimental Data

Several studies have focused on the pharmacological potential of N-methyl-2-(4-methylphenyl)-2-(piperidin-4-yl)acetamide hydrochloride. For instance, in vitro studies have demonstrated its ability to inhibit specific enzyme activities associated with pain pathways. The compound has shown promising results in models simulating inflammatory conditions, indicating its potential utility as a therapeutic agent for pain management .

Binding Affinity Studies

Interaction studies have explored the binding affinity of N-methyl-2-(4-methylphenyl)-2-(piperidin-4-yl)acetamide hydrochloride to various receptors. These studies are crucial for elucidating the compound's mechanism of action and identifying potential therapeutic targets. Preliminary findings suggest that it may exhibit significant affinity for certain neurotransmitter receptors involved in pain modulation .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Estimated as C₁₆H₂₅N₃O·HCl (calculated based on structural analysis).

- Molecular Weight : ~297.46 g/mol (calculated).

- Structural Features : The α-carbon bears both a 4-methylphenyl (aromatic) and piperidin-4-yl (alicyclic amine) group, which may influence receptor binding and pharmacokinetics.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Key Structural and Functional Differences

Pharmacological Implications: Piperidine-containing analogs (e.g., target compound, and ) are prevalent in central nervous system (CNS) drug candidates due to the piperidine ring’s affinity for neurotransmitter receptors . Fluorinated derivatives, such as N-(4-fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride, exhibit enhanced metabolic stability compared to non-fluorinated analogs .

Synthetic Routes: highlights the use of 2-chloro-N-(4-methylphenyl)acetamide as a precursor for synthesizing thiazolidine-2,4-dione derivatives, suggesting analogous methods (e.g., nucleophilic substitution) could apply to the target compound .

Preparation Methods

Acylation to Form the Acetamide Core

The acetamide moiety is commonly synthesized by reacting an appropriate amine with an acyl chloride or activated carboxylic acid derivative. For example, the reaction of piperidin-4-ylamine with 2-(4-methylphenyl)acetyl chloride under controlled conditions yields the corresponding acetamide intermediate.

- Typical conditions involve:

- Use of anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Base such as triethylamine or pyridine to scavenge hydrochloric acid formed.

- Temperature control (0 °C to room temperature) to minimize side reactions.

Introduction of the N-Methyl Group

The N-methylation of the acetamide nitrogen can be achieved by reductive methylation or direct alkylation:

- Reductive methylation involves the reaction of the amide with formaldehyde and a reducing agent like sodium cyanoborohydride.

- Alternatively, methyl iodide or methyl bromide can be used under basic conditions to alkylate the nitrogen.

Incorporation of the Piperidin-4-yl Moiety

The piperidin-4-yl group is introduced either by:

- Using piperidin-4-ylamine as the starting amine in the acylation step.

- Alternatively, coupling of a piperidine derivative with the acetamide intermediate through nucleophilic substitution or reductive amination.

Formation of the Hydrochloride Salt

The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by reaction with a solution of hydrochloric acid in an appropriate solvent, typically ether or ethanol, to precipitate the stable hydrochloride salt.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acylation of piperidin-4-ylamine with 2-(4-methylphenyl)acetyl chloride | 2-(4-methylphenyl)acetyl chloride, piperidin-4-ylamine, triethylamine, DCM, 0 °C to RT | Formation of 2-(4-methylphenyl)-2-(piperidin-4-yl)acetamide |

| 2 | N-Methylation of the acetamide nitrogen | Formaldehyde, sodium cyanoborohydride, methanol, RT | Reductive methylation to yield N-methyl derivative |

| 3 | Salt formation | Hydrogen chloride in ether or ethanolic HCl | Precipitation of hydrochloride salt |

Research Discoveries and Optimization

- Selective acylation and alkylation are critical to avoid over-alkylation or side reactions, which can lead to impurities or reduced yields.

- Use of mild reducing agents such as sodium cyanoborohydride ensures selective N-methylation without reducing other functional groups.

- The hydrochloride salt form improves solubility, stability, and bioavailability , which is a common practice for amine-containing pharmaceuticals.

- Variations in solvent choice and temperature can significantly affect the purity and yield of intermediates and final products.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Acylation reagent | 2-(4-methylphenyl)acetyl chloride | Provides acetamide core |

| Amine source | Piperidin-4-ylamine | Introduces piperidinyl substituent |

| N-Methylation method | Reductive methylation (formaldehyde + NaBH3CN) | Selective methylation of amide nitrogen |

| Solvents | Dichloromethane, methanol, ether | Influence reaction rate and purity |

| Base | Triethylamine or pyridine | Neutralizes HCl, promotes acylation |

| Salt formation | HCl in ether or ethanol | Stabilizes compound as hydrochloride salt |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-2-(4-methylphenyl)-2-(piperidin-4-yl)acetamide hydrochloride, and what solvents/catalysts are optimal?

- The synthesis typically involves cyclization of piperidine derivatives followed by functionalization with acetamide and methyl groups. Dichloromethane or ethanol are common solvents, with catalysts like Na(OAc)3BH or trifluoroacetic acid used to enhance reaction rates. Reaction intermediates are monitored via thin-layer chromatography (TLC) .

- Key steps :

Piperidine ring activation under nitrogen atmosphere.

Acetamide group introduction via nucleophilic substitution.

Hydrochloride salt formation to improve solubility and stability .

Q. How is the structural integrity of this compound confirmed in academic research?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton and carbon environments, with deuterated solvents (e.g., DMSO-d₆) ensuring minimal interference .

- Infrared (IR) spectroscopy verifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry (MS) confirms molecular weight via molecular ion peaks .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- The hydrochloride form enhances aqueous solubility, making it suitable for in vitro assays. Stability is pH-dependent; store at -20°C in desiccated conditions to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can reaction yields be optimized during multi-step synthesis?

- Temperature control : Maintain inert atmospheres (N₂/Ar) during piperidine activation to prevent oxidation .

- Catalyst screening : Test Na(OAc)3BH vs. Pd/C for selective reduction of intermediates .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) over recrystallization for higher purity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Variable-temperature NMR : Assess dynamic rotational barriers in the piperidine ring .

- 2D NMR techniques (COSY, HSQC) : Assign overlapping signals in aromatic/amide regions .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogous compounds .

Q. How does the compound interact with biological targets, and what assays validate its pharmacological potential?

- Receptor binding studies : Use radioligand displacement assays (e.g., μ-opioid or σ-1 receptors) to quantify affinity .

- Enzyme inhibition : Test acetylcholinesterase or COX-2 inhibition via spectrophotometric methods (e.g., Ellman’s reagent) .

- In vitro cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to assess safety margins .

Q. What computational methods aid in predicting the compound’s reactivity and metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.